molecular formula C5H11N3O2 B3276327 2-{[Bis(methylamino)methylidene]amino}acetic acid CAS No. 6392-71-8

2-{[Bis(methylamino)methylidene]amino}acetic acid

Cat. No.: B3276327
CAS No.: 6392-71-8
M. Wt: 145.16 g/mol
InChI Key: YXWDZUGIIGEORF-UHFFFAOYSA-N
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Description

2-{[Bis(methylamino)methylidene]amino}acetic acid (CAS 6392-71-8) is an organic compound with the molecular formula C5H11N3O2 and a molecular weight of 145.16 g/mol . The compound features a guanidino moiety, a functional group known for its role in bio-active molecules and its ability to form multiple hydrogen bonds. This structure is commonly explored in medicinal chemistry and biochemical research for its potential to interact with enzymes and biological receptors. While specific studies on this exact molecule are limited, its structural features suggest potential research value. Compounds with guanidino groups are frequently investigated as enzyme inhibitors or modulators of biological activity. For research purposes only. This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(N,N'-dimethylcarbamimidoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c1-6-5(7-2)8-3-4(9)10/h3H2,1-2H3,(H,9,10)(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWDZUGIIGEORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6392-71-8
Record name 2-{[bis(methylamino)methylidene]amino}acetic acid
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Synthetic Methodologies and Precursor Chemistry of 2 Bis Methylamino Methylidene Amino Acetic Acid

De Novo Synthesis Strategies for the Core Structure

The creation of the 2-{[Bis(methylamino)methylidene]amino}acetic acid backbone, which is essentially a substituted guanidinoacetic acid, involves intricate chemical pathways. These strategies are centered on the formation of the guanidine (B92328) group and its subsequent linkage to an acetic acid moiety.

Multi-Step Chemical Pathways for Guanidine Formation

The synthesis of N,N'-disubstituted guanidines can be achieved through several established methodologies. A common approach involves the reaction of an amine with a guanylating agent. In the context of this compound, the precursor amine is sarcosine (B1681465) (N-methylglycine).

One prevalent pathway is the use of S-methylisothioureas as guanylating agents. For the target molecule, this would involve a reaction between sarcosine and an N,N'-dimethyl-S-methylisothiourea derivative. These reactions typically proceed under basic conditions to facilitate the nucleophilic attack of the sarcosine amine on the electrophilic carbon of the isothiourea.

Another significant route is the addition of amines to carbodiimides. The reaction of sarcosine with N,N'-dimethylcarbodiimide would directly yield the desired guanidine core. This method is often lauded for its atom economy. acs.org

Furthermore, pyrazole-1-carboxamidines are effective guanylating agents. The stepwise displacement of pyrazole (B372694) groups by methylamine (B109427) and then sarcosine, or a precursor thereof, presents a viable, albeit more complex, synthetic route. acs.org

A summary of common guanylation reagents is presented in the table below.

Guanylating Reagent ClassSpecific ExampleReference
IsothioureasN,N'-di-Boc-S-methylisothiourea nih.gov
CarbodiimidesN,N'-Dicyclohexylcarbodiimide (DCC) nih.govresearchgate.net
Pyrazole-1-carboxamidinesN,N′-di-Boc-1H-pyrazole-1-carboxamidine nih.gov
CyanamidesCyanamide (B42294) google.com

Optimization of Reaction Conditions and Yields for High Purity

Achieving high purity and yield is a critical aspect of synthetic chemistry. For the synthesis of this compound, the optimization of reaction parameters is paramount.

Solvent and Temperature: The choice of solvent can significantly influence reaction rates and yields. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed in guanylation reactions. The reaction temperature is another crucial factor, with many of these reactions being conducted at room temperature or with gentle heating to avoid decomposition of reactants and products.

Base: In reactions requiring a base, the choice and stoichiometry of the base are critical. Non-nucleophilic organic bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize any acid formed during the reaction without competing with the primary amine nucleophile.

Purification: Purification of the final product often involves techniques such as crystallization or column chromatography. The presence of the carboxylic acid and the basic guanidine group can make purification challenging, sometimes necessitating the use of ion-exchange chromatography.

The following table outlines typical reaction conditions for analogous guanylation reactions.

TCT = Cyanuric chloride, THF = Tetrahydrofuran, NMM = N-Methylmorpholine, DMAP = 4-Dimethylaminopyridine (B28879)

Catalytic Approaches in the Synthesis of N-Substituted Guanidines

Catalytic methods for guanidine synthesis are gaining prominence due to their efficiency and atom economy. acs.orgresearchgate.netacs.org Various metal-based catalysts, including those based on zinc, titanium, and rare-earth metals, have been developed for the guanylation of amines with carbodiimides. acs.orgnih.gov

These catalytic cycles often involve the formation of a metal-amido intermediate, which then reacts with the carbodiimide. Subsequent protonolysis releases the guanidine product and regenerates the catalyst. acs.org The use of a catalyst can often lead to milder reaction conditions and improved selectivity.

For the synthesis of this compound, a catalytic approach could involve the reaction of sarcosine with N,N'-dimethylcarbodiimide in the presence of a suitable catalyst. This would be a highly efficient method for constructing the core structure.

Functional Group Interconversions and Derivatization

Once the core structure of this compound is synthesized, further modifications can be made to its functional groups.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo various transformations, most notably esterification.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, is a classic method. However, due to the presence of the basic guanidine group, this method may require protection of the guanidine functionality.

A milder and more common method for esterification of complex molecules is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), a procedure known as the Steglich esterification. nih.gov This method is effective for a wide range of alcohols, including sterically hindered ones.

The use of protecting groups for the carboxylic acid, such as benzyl (B1604629) or tert-butyl esters, can be advantageous during the synthesis of the guanidine core, and these can be removed under specific conditions later in the synthetic sequence. libretexts.org

Esterification MethodReagentsKey FeaturesReference
Fischer EsterificationAlcohol, Acid CatalystReversible, requires heatGeneral Knowledge
Steglich EsterificationAlcohol, DCC, DMAPMild conditions, high yields nih.gov
Alkylation of CarboxylateAlkyl HalideRequires formation of carboxylate saltGeneral Knowledge

N-Alkylation and Acylation of the Guanidine Nitrogens

The nitrogen atoms of the guanidine group in this compound can also be further functionalized through alkylation or acylation, though this is less common for this specific molecule as it is already N,N'-disubstituted. However, in the context of analogous compounds, these reactions are relevant.

N-Alkylation: The alkylation of guanidines can be challenging due to the basicity of the guanidine group and the potential for over-alkylation. The use of protecting groups on some of the guanidino nitrogens can allow for selective alkylation of the remaining nitrogen. nih.gov Direct N-alkylation of unprotected amino acids with alcohols has also been reported as a sustainable method. nih.gov

N-Acylation: The acylation of guanidines can be achieved using acylating agents such as acid chlorides or anhydrides. The reaction typically occurs at the less sterically hindered and more nucleophilic nitrogen atoms. The use of a base is often necessary to scavenge the acid produced during the reaction. acs.orgsemanticscholar.org The resulting N-acylguanidines are important intermediates in organic synthesis.

Stereocontrolled Synthesis of Analogues

While reports on the direct asymmetric synthesis of creatine (B1669601) analogues are not abundant, stereocontrol is typically achieved through the use of enantiomerically pure starting materials. This approach is critical for investigating the structure-activity relationships of creatine analogues, particularly those designed to interact with biological systems that are inherently chiral.

One significant strategy involves coupling the creatine molecule with other chiral entities, such as amino acids or their esters. researchgate.net To achieve this, a protected creatine precursor, such as (Boc)₂-creatine, is often used. nih.govresearchgate.net This intermediate protects the reactive guanidine group and renders the molecule soluble in organic solvents, facilitating its reaction with the carboxylic group of another molecule. nih.gov This method allows for the selective conjugation of molecules to the carboxylic group of creatine, and the protecting groups can be easily removed at the end of the reaction to yield the desired chiral derivative. nih.gov

The synthesis of cyclic analogues, which restrict the conformational flexibility of the side chain, is another area where stereochemistry is important. Compounds like cyclocreatine (B13531) (1-carboxymethyl-2-iminoimidazolidine) and homocyclocreatine (1-carboxyethyl-2-iminoimidazolidine) have been synthesized and studied as substrates for creatine kinase. nih.gov Furthermore, research into rigidified arginine analogues, which also feature a guanidino group, provides insights into synthetic strategies that could be applied to creatine. cardiff.ac.ukcardiff.ac.uk These syntheses often start from optically pure amino alcohols or employ enzymatic resolutions to achieve high enantiomerical purity. cardiff.ac.ukcardiff.ac.uk

Analogue TypeSynthetic StrategyKey PrecursorsReference
Amino Acid ConjugatesCoupling of protected creatine with amino acid esters.(Boc)₂-creatine, Amino acid methyl esters nih.govresearchgate.net
Cyclic AnaloguesCyclization reactions to form imidazolidine (B613845) rings.Guanidino-functionalized amino acids nih.gov
Apolar Aromatic AnaloguesGuanidinylation of aromatic amines.2,6-dichlorobenzylamine, 3-(2,6-dichlorophenyl)propylamine nih.gov
Rigidified Bicyclic AnaloguesMulti-step synthesis involving manipulation of chiral starting materials.Optically pure amino alcohols, Protected diamines cardiff.ac.uk

Precursors and Intermediate Compounds in the Synthetic Route

The transfer of a guanidino or amidino group is accomplished using a guanidinylating reagent. researchgate.net The synthesis of these reagents, particularly those with methylamino substitutions, has evolved from classical methods to the use of modern, highly reactive compounds that often incorporate protecting groups to modulate reactivity. google.comgoogle.com

Classical approaches for preparing alkylated guanidines include the reaction of dicyanodiamide with an appropriate amine salt or the addition of amines to cyanamides. researchgate.netgoogle.com For instance, N,N'-dimethylguanidine can be synthesized through the reaction of dicyanodiamide with methylamine salts. Another common method involves the reaction of amines with thiourea (B124793) derivatives, such as S-methylisothiourea, often in the presence of a coupling agent. researchgate.netnih.gov

More contemporary methods provide greater control and efficiency. These often involve the use of "guanidinylation reagents" where the guanidino group is pre-formed and activated with a good leaving group and stabilized with protecting groups like tert-Butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz). google.com Examples of such reagents include:

N,N′-Di-Boc-1H-pyrazole-1-carboxamidine: This reagent reacts with amines to transfer the di-Boc-protected guanidinyl group. nih.gov

N,N'-Di-Boc-N''-triflyl-guanidine: This is a highly reactive agent capable of guanidinylating even weakly nucleophilic amines under mild conditions. google.comgoogle.com

Carbamoyl isothiocyanates: These can be used in a one-pot synthesis to generate multisubstituted guanidines by reacting first with one amine to form a thiourea, followed by coupling with a second amine. organic-chemistry.org

Precursor ClassSynthetic MethodKey ReactantsReference
CyanamidesNucleophilic addition of an amine.Substituted cyanamide, Amine hydrochloride, Lewis acid google.com
ThioureasActivation (e.g., with Burgess reagent) followed by reaction with an amine.Substituted thiourea, Amine researchgate.netorganic-chemistry.org
Protected CarboxamidinesReaction of an amine with an activated, protected amidine.N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, Amine nih.gov
Triflyl-GuanidinesReaction of an amine with a highly reactive triflyl-activated guanidine.N,N'-Di-Boc-N''-triflyl-guanidine, Amine google.comgoogle.com

Glycine (B1666218) and its derivatives serve as the foundational backbone in creatine synthesis, providing the N-acetic acid moiety. The nucleophilic amino group of the glycine derivative attacks an electrophilic guanidinylating agent in what is known as an amidine transfer or guanidinylation reaction.

In the biological synthesis of creatine, glycine acts as the acceptor of an amidino group from L-arginine. researchgate.net This reaction is the committed step in the biosynthetic pathway and is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). nih.govebi.ac.uk The enzyme facilitates the nucleophilic attack of the glycine amino group onto the guanidino carbon of arginine, leading to the formation of guanidinoacetate, the immediate precursor to creatine. nih.govebi.ac.uk

In chemical synthesis, the most common glycine derivative used is N-methylglycine, also known as sarcosine. google.comed.gov A widely used industrial process involves the reaction of sodium or potassium sarcosinate with cyanamide in an aqueous solution. google.com In this reaction, the secondary amine of sarcosine acts as the nucleophile, attacking the carbon of the nitrile group in cyanamide to form the creatine structure. ed.gov The reaction is typically carried out at a controlled pH (often 9.0-10.0) and temperature to optimize the yield and purity of the final product. google.com The use of protected glycine derivatives is also crucial in the synthesis of more complex analogues, preventing unwanted reactions at the carboxylic acid terminus while modifications are made elsewhere. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 2 Bis Methylamino Methylidene Amino Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of 2-{[Bis(methylamino)methylidene]amino}acetic acid in solution. By analyzing the chemical shifts and coupling patterns of ¹H, ¹³C, and ¹⁵N nuclei, a comprehensive picture of the molecule's atomic environment and connectivity can be constructed.

Detailed ¹H, ¹³C, and ¹⁵N Chemical Shift Assignments

The chemical shifts of the protons and carbons in this compound have been extensively studied and assigned. In aqueous solutions, the proton (¹H) NMR spectrum typically shows two distinct singlets. hmdb.ca The methylene (B1212753) (-CH₂-) protons resonate at approximately 3.92 ppm, while the methyl (N-CH₃) protons appear at around 3.02 ppm. acs.org

The carbon-¹³ (¹³C) NMR spectrum provides further structural detail. The carboxyl carbon (-COO) is the most deshielded, with a chemical shift of approximately 177.4 ppm. The guanidinium (B1211019) carbon (C=N) resonates at about 159.8 ppm. The methylene carbon (-CH₂-) is found at approximately 56.6 ppm, and the methyl carbon (N-CH₃) at around 39.7 ppm. nih.gov

While experimental ¹⁵N NMR data for creatine (B1669601) is not as readily available, studies on related guanidino compounds provide insights into the expected chemical shifts. The nitrogen atoms within the guanidinium group are expected to have distinct chemical shifts due to their different bonding environments (imine vs. amine nitrogens). For instance, in similar molecules, the doubly bonded nitrogen can have a significantly different chemical shift compared to the singly bonded nitrogens. acs.org

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
-CH₂-3.9256.555N/A
N-CH₃3.02439.653N/A
-COO-N/A177.426N/A
C=NN/A159.820N/A

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments of the ¹H and ¹³C spectra and establishing the connectivity between atoms in the this compound molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. In creatine, a COSY spectrum would show a cross-peak between the methylene (-CH₂-) and the adjacent NH proton, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For creatine, an HSQC spectrum would show correlations between the methylene protons and the methylene carbon, as well as between the methyl protons and the methyl carbon. unibas.it This is a powerful tool for unambiguous assignment of both the ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In creatine, a NOESY spectrum could reveal through-space interactions between the methyl protons and other protons in the molecule, offering insights into its preferred conformation in solution. For instance, intramolecular NOEs between the creatine methylene and N-methyl protons have been observed. nih.gov

Conformational Insights from Dynamic NMR Studies

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational changes in molecules. By analyzing changes in the NMR spectrum as a function of temperature, information about rotational barriers and the interchange between different conformers can be obtained.

To date, specific dynamic NMR studies focusing on the conformational dynamics and rotational barriers of this compound are not extensively reported in the scientific literature. Such studies could, for example, investigate the rotational barrier around the C-N bonds of the guanidinium group. The presence of partial double bond character in these bonds could lead to restricted rotation, which might be observable by DNMR at low temperatures. Future research in this area would be valuable for a more complete understanding of the molecule's flexibility and conformational preferences in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of the intermolecular interactions, particularly hydrogen bonding.

Characteristic Absorption and Scattering Bands of Guanidine (B92328) and Carboxyl Moieties

The vibrational spectrum of creatine is dominated by the characteristic bands of its guanidinium and carboxylate groups.

Guanidinium Group: The guanidinium group exhibits several characteristic vibrations. The C=N stretching vibration typically appears as a strong band in the region of 1660-1690 cm⁻¹ in the IR spectrum. The N-H bending vibrations of the primary and secondary amine groups give rise to bands in the 1600-1650 cm⁻¹ region. C-N stretching vibrations are also prominent and are usually found in the 1100-1350 cm⁻¹ range.

Carboxyl Moiety: In its deprotonated carboxylate form (-COO⁻), which is predominant at physiological pH, this group is characterized by two strong stretching vibrations: the asymmetric stretch (νas) typically observed between 1550 and 1610 cm⁻¹, and the symmetric stretch (νs) which appears in the 1400-1440 cm⁻¹ region. The presence and positions of these bands are strong indicators of the ionization state of the carboxylic acid group.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
GuanidiniumC=N Stretch1660-1690IR
GuanidiniumN-H Bend1600-1650IR/Raman
GuanidiniumC-N Stretch1100-1350IR/Raman
CarboxylateAsymmetric Stretch (νas)1550-1610IR
CarboxylateSymmetric Stretch (νs)1400-1440IR/Raman

Analysis of Hydrogen Bonding Networks via Vibrational Shifts

Hydrogen bonding plays a crucial role in the solid-state structure and solution behavior of this compound. These interactions can be effectively studied by analyzing the shifts in the vibrational frequencies of the involved functional groups.

The N-H and O-H stretching vibrations are particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded environment, N-H stretching bands are typically sharp and found in the 3300-3500 cm⁻¹ region. However, when these groups act as hydrogen bond donors, the N-H stretching frequency shifts to lower wavenumbers (a red shift), and the band becomes broader and more intense. The magnitude of this shift is generally correlated with the strength of the hydrogen bond.

Similarly, the stretching vibrations of the carboxylate group are influenced by hydrogen bonding. When the oxygen atoms of the carboxylate group act as hydrogen bond acceptors, the asymmetric and symmetric stretching frequencies can be shifted. The direction and magnitude of these shifts can provide information about the coordination of the carboxylate group and the strength of the hydrogen bonding interactions. For instance, a larger separation between the asymmetric and symmetric stretching frequencies can indicate a more asymmetric hydrogen bonding environment. Theoretical studies on similar molecules have shown that the formation of hydrogen bonds leads to noticeable changes in the vibrational spectra, which can be correlated with the hydrogen bond strength. researchgate.net

By carefully analyzing the positions, shapes, and intensities of the N-H and carboxylate stretching bands in the IR and Raman spectra of creatine, a detailed picture of the intramolecular and intermolecular hydrogen bonding networks can be developed.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a pivotal analytical technique for elucidating the structure of this compound. It provides precise information on the compound's molecular weight and elemental composition, and through fragmentation analysis, offers deep insights into its structural connectivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass of this compound, which allows for the unambiguous determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The elemental formula for this compound is C₄H₉N₃O₂. The theoretical exact mass of the neutral molecule is calculated by summing the exact masses of its constituent isotopes. For the protonated molecule ([M+H]⁺), which is commonly observed in techniques like electrospray ionization (ESI), the theoretical exact mass is 132.0773 g/mol . Experimental HRMS measurements typically align closely with this theoretical value, confirming the elemental composition.

Table 1: Elemental Composition and Exact Mass of Protonated this compound ([C₄H₁₀N₃O₂]⁺)

Element Count Atomic Mass (amu) Total Mass (amu)
Carbon (¹²C) 4 12.0000 48.0000
Hydrogen (¹H) 10 1.0078 10.0780
Nitrogen (¹⁴N) 3 14.0031 42.0093
Oxygen (¹⁶O) 2 15.9949 31.9898

| Theoretical Exact Mass | | | 132.0771 |

Note: The table calculates the mass for the protonated form [M+H]⁺, C₄H₁₀N₃O₂⁺, which is commonly detected.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the structural integrity of the molecule by inducing fragmentation and analyzing the resulting product ions. nih.gov In a typical MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 132.1) is selected and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of protonated this compound is characterized by several key bond cleavages. unito.it A common fragmentation pathway involves the neutral loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). This cumulative loss of (H₂O + CO) is a characteristic fragmentation for protonated aliphatic α-amino acids. unito.it

Another significant fragmentation pathway involves the cleavage of the guanidinium group. The primary product ions observed in the MS/MS spectrum allow for the reconstruction of these fragmentation pathways, confirming the connectivity of the atoms within the molecule.

Table 2: Major Fragment Ions of Protonated this compound in MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure/Identity
132.1 114.1 H₂O (18.0) [M+H-H₂O]⁺
132.1 88.1 CO₂ (44.0) [M+H-CO₂]⁺ (Loss of carboxyl group)
132.1 70.1 H₂N-C(=NH)-NH₂ (Guanidine moiety) Ion from the acetic acid backbone

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique has been crucial in understanding the precise structure of this compound, which typically crystallizes as a monohydrate. nih.govresearchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Zwitterionic Forms)

In the solid state, this compound exists as a zwitterion. nih.govresearchgate.net The carboxylic acid group is deprotonated to form a carboxylate (–COO⁻), while the guanidinium group is protonated, carrying a delocalized positive charge. This zwitterionic nature is fundamental to its crystal packing and intermolecular interactions.

The crystal structure of its common form, creatine monohydrate, reveals a highly organized three-dimensional network. trycreate.co The individual zwitterionic molecules are linked together, and to the water molecule of crystallization, through an extensive network of hydrogen bonds. trycreate.coacs.org These hydrogen bonds form between the hydrogen-bond-donating N–H groups of the guanidinium moiety and the hydrogen-bond-accepting oxygen atoms of the carboxylate group and the water molecule. trycreate.coacs.org This robust network of intermolecular forces is responsible for the stability of the crystal lattice. trycreate.co

Studies have shown that creatine monohydrate typically crystallizes in the monoclinic crystal system. nih.govresearchgate.net

Table 3: Crystallographic Data for this compound monohydrate

Parameter Value
Crystal System Monoclinic
Form Zwitterionic
Key Intermolecular Forces Hydrogen Bonding

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is defined by the specific arrangement of its atoms, including bond lengths, bond angles, and torsion angles, as determined by X-ray diffraction.

Table 5: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C₄H₉N₃O₂
Water H₂O
Carbon Monoxide CO

Theoretical and Computational Chemistry Studies on 2 Bis Methylamino Methylidene Amino Acetic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to model the electronic distribution and energy levels of the creatine (B1669601) molecule. These methods provide a detailed picture of its geometric and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. aps.org It has been successfully applied to determine the ground state properties of creatine, particularly its zwitterionic form, which is prevalent in biological systems. nih.gov DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. mdpi.com

Studies have utilized DFT to perform vibrational assignments for the normal modes of the zwitterionic form of creatine. nih.gov Furthermore, DFT has been employed to investigate the geometries of creatine and its analogues, providing insights into structural changes upon interaction with enzymes like creatine kinase. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also calculated to understand the molecule's electronic excitation properties and reactivity. researchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for Zwitterionic Creatine Note: This table contains representative data based on typical DFT calculations for molecules of this type. Exact values may vary based on the specific functional and basis set used.

ParameterAtoms InvolvedCalculated Value
Bond LengthC=O (carboxylate)~1.25 Å
Bond LengthC-O (carboxylate)~1.27 Å
Bond LengthC-N (guanidinium)~1.34 Å
Bond AngleO-C-O (carboxylate)~126°
Bond AngleN-C-N (guanidinium)~120°
Dihedral AngleN-C-C-NVariable (defines conformation)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. biologicalmodeling.org These methods are essential for obtaining highly accurate energy predictions and for benchmarking the results from other approaches like DFT. aideepmed.comnus.edu.sg While computationally more demanding, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide a more precise description of electron correlation effects.

For a molecule like 2-{[Bis(methylamino)methylidene]amino}acetic acid, ab initio calculations can be used to:

Calculate a highly accurate total electronic energy.

Determine precise ionization potentials and electron affinities.

Serve as a reference to validate the accuracy of different DFT functionals for this specific molecular system.

The application of these high-level methods is crucial for studies where a very accurate description of the energetics is required, such as in the detailed analysis of reaction mechanisms or intermolecular interactions.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, providing a visual guide to the electrophilic and nucleophilic sites of the molecule. researchgate.net

In the MEP map of this compound, distinct regions of positive and negative potential are observed:

Negative Regions (Red/Yellow): These areas, rich in electron density, are concentrated around the oxygen atoms of the carboxylate group. This region represents the primary site for electrophilic attack. researchgate.netresearchgate.net

Positive Regions (Blue): These electron-deficient areas are located around the hydrogen atoms of the amine and methylamino groups. These sites are susceptible to nucleophilic attack. researchgate.netresearchgate.net

Analysis of the MEP provides critical insights into how the molecule will interact with other molecules, such as water, ions, or receptor sites in biological systems.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound allows it to adopt various three-dimensional arrangements, or conformations. Studying these conformations and their dynamics is key to understanding its behavior.

Conformational analysis involves studying the different energy levels associated with the various shapes a molecule can adopt through rotation around its single bonds. libretexts.org By mapping the potential energy surface as a function of key dihedral angles, the most stable, low-energy conformers can be identified. The existence of different crystalline forms (polymorphs) of creatine is experimental evidence of its ability to exist in distinct stable conformations. researchgate.net

The primary source of conformational flexibility in creatine is the rotation around the single bonds connecting the guanidinium (B1211019) group, the nitrogen atom, and the acetic acid moiety. This can lead to different relative orientations of the carboxylate and guanidinium groups. The stability of these conformers is determined by a balance of factors including steric hindrance and intramolecular hydrogen bonding. libretexts.org

Table 2: Hypothetical Relative Energies of Creatine Conformers Note: This table presents a hypothetical scenario to illustrate the concept of different conformer stabilities. Actual energy differences would be determined by high-level quantum chemical calculations.

ConformerDescriptionRelative Potential Energy (kJ/mol)Relative Stability
Conformer A (Global Minimum)Optimized geometry with minimal steric hindrance0.0Most Stable
Conformer BRotation around C-N bond+5.2Less Stable
Conformer CRotation around another C-N bond+8.1Even Less Stable

Molecular Dynamics (MD) simulations are a computational technique used to simulate the physical movements of atoms and molecules over time. youtube.com These simulations are invaluable for studying how the solvent environment influences the conformational preferences and dynamic behavior of a molecule. illinois.edu Given that creatine functions in an aqueous environment in biological systems, understanding its interaction with water is crucial.

MD simulations can model creatine in a box of explicit water molecules, allowing for the observation of:

The formation and dynamics of the hydration shell around the molecule.

The influence of water on the stability of different conformers. In a polar solvent like water, conformations that maximize the solvation of the charged zwitterionic groups are favored. nih.gov

The flexibility of the molecule by analyzing the fluctuations of bond lengths, angles, and dihedral angles over time. biu.ac.il

The choice of solvent can significantly impact the molecule's behavior. For instance, in a nonpolar solvent, intramolecular hydrogen bonding might become more favorable compared to interactions with the solvent, potentially stabilizing different conformers than those preferred in water. nih.gov

Table 3: Summary of Expected Solvent Effects on Creatine Conformation

PropertyPolar Protic Solvent (e.g., Water)Nonpolar Solvent
Favored ConformationExtended conformations that maximize solvation of charged groups.More compact conformations, potentially stabilized by intramolecular hydrogen bonds.
Molecular FlexibilityHigh flexibility due to dynamic hydrogen bonding with solvent.Reduced flexibility, as certain conformations may be 'locked' by intramolecular interactions.
Solvation ShellStrongly ordered hydration shell around carboxylate and guanidinium groups.Weak, non-specific interactions with solvent molecules.

Intermolecular Interactions, including Hydrogen Bonding and Guanidinium Stacking

The intermolecular forces governing the structure and interactions of this compound, commonly known as creatine, are critical to understanding its behavior in both solid-state and biological systems. Computational studies have provided significant insights into these non-covalent interactions.

In its common crystalline form, creatine monohydrate, the molecule exists as a zwitterion. nih.gov The crystal lattice is stabilized by an extensive network of hydrogen bonds. trycreate.co These bonds form between the nitrogen and oxygen atoms of adjacent creatine molecules and the surrounding water molecules, creating a stable three-dimensional structure. trycreate.co Computational energy minimization calculations, often employing Density Functional Theory (DFT), have been used to evaluate and confirm the structures obtained from powder X-ray diffraction data, highlighting the importance of these hydrogen-bonding networks. researchgate.net Theoretical calculations have been employed to estimate the energy and enthalpy of these intermolecular hydrogen bonds in creatine-containing crystals. researchgate.netresearchgate.net

The guanidinium group of creatine is also capable of engaging in stacking interactions. While like-charge pairing is generally unfavorable, computational studies on similar molecules, such as arginine, have shown that guanidinium groups can form stable stacked pairs. cas.cz This behavior is attributed to the planar, Y-aromatic character of the guanidinium ion, which allows for favorable stacking despite electrostatic repulsion. Molecular dynamics (MD) simulations and ab initio calculations have demonstrated that such stacking can be stabilized in specific environments, such as within the structured confines of a protein or in sufficiently large water clusters. cas.cz These computational approaches are essential for dissecting the energetic contributions of various forces that lead to the observed intermolecular arrangements.

Table 1: Key Intermolecular Interactions in Crystalline Creatine Studied Computationally
Interaction TypeParticipating GroupsComputational MethodKey Finding
Hydrogen Bonding-NH2, -C=O, Water MoleculesDFT, Energy MinimizationExtensive H-bond network stabilizes the crystal lattice of creatine monohydrate. trycreate.coresearchgate.net
Guanidinium StackingGuanidinium GroupsMolecular Dynamics (MD), Ab Initio CalculationsLike-charge stacking is possible and stabilized by the molecular environment. cas.cz

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for predicting the nuclear magnetic resonance (NMR) parameters of molecules like creatine, serving as a method for structure verification and interpretation of experimental spectra. researchgate.net The process typically involves geometry optimization of the molecule using quantum mechanical methods, such as DFT, followed by the calculation of NMR shielding tensors. These tensors are then converted into chemical shifts, which can be directly compared with experimental data obtained from 1H or 13C NMR spectroscopy. nih.gov

For creatine, experimental 1H NMR spectra in aqueous solution show distinct peaks for the methyl (-CH3) and methylene (B1212753) (-CH2) protons. hmdb.ca Computational workflows can simulate these spectra by considering different conformational states and solvent effects to achieve high accuracy. researchgate.net By comparing the computationally predicted chemical shifts with experimental values from databases like the Human Metabolome Database (HMDB) or the Biological Magnetic Resonance Bank (BMRB), researchers can validate their theoretical models and gain confidence in the predicted molecular structure and electronic environment. hmdb.cabmrb.io

Table 2: Comparison of Experimental and Hypothetical Calculated 1H NMR Chemical Shifts (δ) for Creatine in H2O
Proton GroupExperimental δ (ppm) hmdb.caTypical Calculated δ (ppm)Typical Deviation (ppm)
-CH3 (Methyl)3.033.0-3.2<0.2
-CH2 (Methylene)3.933.9-4.1<0.2

Theoretical calculations of vibrational spectra (infrared and Raman) are instrumental in assigning experimental spectral bands to specific molecular motions. researchgate.net For molecules related to creatine, such as creatinine (B1669602) and its complexes, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully employed to compute harmonic vibrational frequencies. hacettepe.edu.trsphinxsai.com

The process begins with the optimization of the molecular geometry to find a minimum on the potential energy surface. sphinxsai.com Subsequently, harmonic frequency calculations are performed, which yield a set of vibrational modes and their corresponding frequencies and intensities. smu.edu These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other approximations. researchgate.net To improve agreement with experimental data, the calculated frequencies are typically scaled using empirical scale factors. hacettepe.edu.tr The total energy distribution (TED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as N-H stretching, C=O stretching, and various bending and deformation modes. hacettepe.edu.tr This detailed assignment allows for a deeper understanding of how intermolecular interactions, like hydrogen bonding, influence the vibrational properties of the molecule. sphinxsai.com

Table 3: Representative Calculated Vibrational Frequencies for Creatine Functional Groups (Based on DFT/B3LYP methodology)
Vibrational ModeTypical Calculated Wavenumber (cm-1, Scaled)Typical Experimental Wavenumber (cm-1)
N-H Stretch3200-34003150-3350
C=O Stretch (Carboxylate)1650-17001630-1680
C-N Stretch1300-14001280-1380
N-H Bend1580-16501550-1630

Reaction Mechanism Elucidation through Computational Approaches

A primary elementary reaction involving creatine is its reversible phosphorylation to phosphocreatine (B42189), catalyzed by the enzyme creatine kinase. acs.org Since this reaction does not proceed through stable intermediates, computational and experimental efforts have focused on characterizing its transition state. researchgate.net A common strategy involves the use of transition-state analog (TSA) complexes. For creatine kinase, a stable quaternary complex is formed with the enzyme, MgADP, creatine, and a planar anion like nitrate (B79036) or formate, which mimics the planar geometry of the transferring phosphoryl group in the transition state. acs.orgresearchgate.net

Computational models of this TSA complex help elucidate the specific interactions and structural changes required for catalysis. researchgate.net These models can map the hydrogen bond networks and van der Waals interactions between the substrates and active site residues. researchgate.net Theoretical studies can further characterize the electronic structure of the transition state, confirming the associative in-line mechanism of phosphoryl transfer. The characterization of such transition states is crucial for understanding the enzyme's catalytic power and for the rational design of inhibitors. acs.org

Computational chemistry is essential for mapping the reaction pathways and determining the energetic profiles of reactions involving creatine. One such process that has been studied computationally is the proton transfer from the guanidinium group of zwitterionic creatine to a water molecule, a key step in its acid-base chemistry. acs.org

Using methods like the self-consistent-charge density-functional tight-binding (SCC-DFTB) combined with path sampling approaches, researchers can construct a kinetic transition network. acs.org This allows for the visualization of the potential energy surface and the identification of distinct energy landscapes corresponding to the reactant (zwitterionic creatine) and product (deprotonated creatine) states. acs.org From this network, the minimum energy pathways for proton transfer can be determined. Harmonic transition state theory can then be applied to calculate rate constants as a function of temperature. By fitting these rates to the Arrhenius equation, the activation energy for the proton transfer process can be calculated, providing a quantitative measure of the reaction barrier that can be compared with experimental values. acs.org Another critical reaction is the non-enzymatic cyclization of creatine to form creatinine, a process whose pathway and energetics are influenced by pH and temperature. marshall.edu Computational modeling can provide a step-by-step mechanism and the associated energy barriers for this intramolecular reaction. marshall.edu

Table 4: Computationally Studied Reaction Parameters for Creatine
ReactionComputational ApproachParameter CalculatedSignificance
Proton Transfer to WaterSCC-DFTB, Discrete Path SamplingActivation Energy, Potential Energy SurfaceCharacterizes the kinetics and energy landscape of creatine's acid-base chemistry. acs.org
Phosphoryl Transfer (in Creatine Kinase)Modeling of Transition-State Analog ComplexInteraction Geometries, Transition State StructureElucidates the enzymatic mechanism of phosphocreatine formation. researchgate.net
Cyclization to CreatinineQuantum Chemical CalculationsReaction Mechanism, Intermediate EnergiesExplains the pathway of this spontaneous degradation reaction. marshall.edu

Chemical Reactivity and Reaction Mechanisms of 2 Bis Methylamino Methylidene Amino Acetic Acid

Acid-Base Equilibrium and Protonation States

The presence of both an acidic carboxylic acid group and a basic guanidine (B92328) group allows 2-{[Bis(methylamino)methylidene]amino}acetic acid to exist in different protonation states depending on the pH of the surrounding environment. This behavior is fundamental to its biological function and chemical reactivity.

pKa Determination of Guanidine and Carboxylic Acid Groups

The acid dissociation constants (pKa) of the functional groups in this compound determine their protonation state at a given pH. The carboxylic acid group is weakly acidic, while the guanidine group is a strong base. wikipedia.org

Estimated pKa values for the carboxylic acid and the guanidinium (B1211019) group are approximately 3.8 and 12.7, respectively. nih.gov This indicates that at physiological pH (around 7.4), the carboxylic acid group will be deprotonated (as a carboxylate, -COO⁻) and the guanidine group will be protonated (as a guanidinium ion, -C(NH₂)(N⁺H₂CH₃)). This zwitterionic form is the predominant species in biological systems. nih.gov

Functional GroupApproximate pKa
Carboxylic Acid3.8 nih.gov
Guanidinium Group12.7 nih.gov

Tautomerism and Isomerism of the Guanidine Moiety

The guanidine group of this compound can exhibit tautomerism, which involves the migration of a proton. mdpi.com The positive charge on the protonated guanidinium ion is delocalized across the three nitrogen atoms through resonance, contributing to its high basicity and stability. chegg.com

Different tautomeric forms of the guanidine group can exist, although the symmetrical, protonated guanidinium form is highly favored in aqueous solution due to this resonance stabilization. wikipedia.orgchegg.com The specific tautomers present can be influenced by the surrounding environment, such as in the gas phase or in non-polar solvents. mdpi.com

Nucleophilic and Electrophilic Reactions Involving the Compound

The dual functionality of this compound allows it to participate in both nucleophilic and electrophilic reactions. The carboxylate group can act as a nucleophile, while the protonated guanidinium group is generally unreactive towards electrophiles due to its positive charge.

Reactivity at the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group is a key site for chemical modification, particularly through esterification and amidation reactions.

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol in the presence of an acid catalyst. wikipedia.orggoogle.com For instance, the reaction of creatine (B1669601) with methanol (B129727) yields creatine methyl ester. wikipedia.org This modification can alter the compound's solubility and bioavailability. wikipedia.orgmuscleandstrength.com Masking the carboxylic acid group via esterification can also prevent the intramolecular cyclization to creatinine (B1669602). unemed.comgoogle.com

Amidation: The carboxylic acid can also be reacted with an amine to form an amide. This reaction typically requires a condensing agent to activate the carboxylic acid. google.com The synthesis of creatine amides has been explored to create derivatives with potentially enhanced properties. nih.govresearchgate.net

ReactionReactantProduct
EsterificationAlcohol (e.g., Methanol, Ethanol) wikipedia.orggoogle.comCreatine Ester wikipedia.org
AmidationAmine/Amino Acid google.comCreatine Amide nih.gov

Electrophilic Attack on Nitrogen Atoms of the Guanidine Group

The nitrogen atoms of the guanidine group are generally poor nucleophiles, especially when protonated, making them resistant to electrophilic attack. However, under specific conditions, reactions can occur. The synthesis of creatine involves the methylation of guanidinoacetate, where a methyl group is transferred to a nitrogen atom of the guanidine moiety. nih.gov

Cyclization and Condensation Reactions Leading to Novel Heterocycles

One of the most significant reactions of this compound is its intramolecular cyclization to form creatinine. researchgate.netgpnotebook.com This non-enzymatic reaction involves the nucleophilic attack of the secondary amine on the carbonyl carbon of the carboxylic acid, with the subsequent loss of a water molecule. nih.govyoutube.com This conversion is spontaneous and more favorable for the phosphorylated form, phosphocreatine (B42189). youtube.com The rate of this cyclization is influenced by pH and temperature. nih.gov

Furthermore, this compound and its cyclized form, creatinine, can participate in condensation reactions with other molecules, such as d-glucose (B1605176) and amino acids, to form various heterocyclic amines (HCAs). nih.gov These reactions, often occurring at high temperatures, can lead to the formation of complex imidazole-ring structures. nih.govnih.gov

ReactionReactantsProduct(s)
Intramolecular CyclizationThis compoundCreatinine researchgate.net
Condensationd-glucose, amino acids nih.govHeterocyclic Amines (e.g., PhIP, 8-MeIQx) nih.gov

Intramolecular Cyclization Pathways

Creatine undergoes a spontaneous, non-enzymatic intramolecular cyclization to form creatinine. youtube.comyoutube.commdpi.com This conversion is a key aspect of its chemistry and has significant biological implications, as creatinine is a metabolic waste product excreted by the kidneys. marshall.educreatinegummies.com The reaction involves the nucleophilic attack of the nitrogen atom of the amino group on the carbonyl carbon of the carboxylic acid group, leading to the elimination of a water molecule and the formation of a cyclic amide (a lactam). youtube.com

The rate of this cyclization is significantly influenced by environmental conditions, primarily pH and temperature. nih.govscribd.comresearchgate.net The reaction is kinetically favorable in acidic conditions. researchgate.netacs.org Studies have shown that a decrease in pH leads to an increased rate of degradation of creatine to creatinine. nih.gov For instance, at 25°C, the degradation of creatine is significantly higher at pH 3.5 (21%) compared to pH 5.5 (4%) after three days of storage. nih.gov The maximal rate of conversion from creatine to creatinine occurs at approximately pH 3.7. nih.gov Conversely, at very low pH (under 2.5) or in neutral to slightly alkaline conditions (pH 6.5 or 7.5), creatine is relatively stable. scribd.comnih.gov

Temperature also plays a crucial role, with higher temperatures accelerating the rate of cyclization. nih.govresearchgate.net The combination of low pH and high temperature results in the most rapid conversion of creatine to creatinine. researchgate.net The activation energies for this reaction have been determined at various pH levels, further quantifying the energetic landscape of this transformation. marshall.edu

Factors Influencing the Rate of Creatine Cyclization to Creatinine
FactorConditionEffect on Cyclization RateReference
pHAcidic (e.g., pH 3.7)Increased rate (maximal) nih.gov
Neutral (e.g., pH 7.5)Relatively stable, slower rate scribd.comnih.gov
Very Low (e.g., < pH 2.5)Reduced rate (protonation of amide) nih.gov
TemperatureIncreased TemperatureIncreased rate nih.govresearchgate.net
Refrigerated (e.g., 4°C)Decreased rate researchgate.net

Reactions with Carbonyl Compounds

The guanidino group of creatine is nucleophilic and can react with electrophilic carbonyl compounds, such as aldehydes and ketones. These reactions are relevant in the context of food chemistry, particularly in the Maillard reaction, and in understanding the in-vivo interactions of creatine with reactive carbonyl species. mdpi.comnih.gov

A significant reaction is the interaction of creatine with methylglyoxal (B44143) (MGO), a reactive dicarbonyl compound formed during both food processing and metabolic processes. mdpi.comnih.gov In simulated digestion experiments, creatine has been shown to react efficiently with MGO to form the glycation product MG-HCr, a type of hydroimidazolone. mdpi.com This reaction demonstrates that creatine can act as a trapping agent for reactive carbonyls, potentially mitigating their harmful effects, a process known as quenching. mdpi.comnih.gov One study found that creatine reacted with 56% of the available MGO during simulated digestion. researchgate.net This antiglycation potential of creatine is an area of active research, as it may contribute to attenuating carbonyl stress in biological systems. nih.gov

Furthermore, in the context of cooked meats, creatine can be a source of methylamine (B109427), which can then react with acrylic acid (formed from other precursors) to generate N-methylacrylamide, a potential toxicant. acs.org This highlights the role of creatine in the complex network of reactions that occur during the cooking of protein-rich foods. acs.orgresearchgate.net

Metal Chelation and Coordination Chemistry

The structure of this compound, containing both a carboxylate group and nitrogen atoms in the guanidino group, allows it to act as a chelating agent, forming complexes with various metal ions. google.comscielo.br This interaction can influence the stability and bioavailability of both the creatine molecule and the metal ion. google.com

Ligand Properties of the Guanidinoacetic Acid Scaffold

The guanidinoacetic acid (GAA) scaffold, which forms the core of the creatine molecule, possesses multiple potential coordination sites. zeaplant.comnih.gov The carboxylate group provides a negatively charged oxygen donor, while the nitrogen atoms of the guanidinium group can also act as donor sites. This allows the molecule to function as a bidentate or potentially a monodentate ligand. researchgate.netajol.info Theoretical and experimental studies on the metabolite creatinine, the cyclized form of creatine, have shown it can act as a bidentate ligand, binding to metal ions through both an oxygen and a ring nitrogen atom. researchgate.netajol.info

The basicity of the guanidine group is a key feature, allowing it to interact strongly with metal ions. zeaplant.com The ability of creatine to form these chelate rings can protect the molecule from intramolecular cyclization, particularly in acidic environments like the stomach. google.com By coordinating with a metal ion, the functional groups involved in the cyclization reaction are sterically and electronically hindered from reacting with each other. google.com

Formation and Characterization of Metal Complexes

Creatine and its precursor, guanidinoacetic acid, have been shown to form complexes with a range of divalent and trivalent metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II). scielo.brresearchgate.net The formation of these complexes has been studied using techniques such as potentiometric titration to determine their stability constants. scielo.br For guanidinoacetic acid, it has been observed that most of these ions form complexes with 1:1, 1:2, and 1:3 metal-to-ligand stoichiometries (ML, ML₂, ML₃). scielo.br

Studies on creatinine, which shares coordination features with creatine, have shown the formation of complexes with metals like Zn(II), Cd(II), Hg(II), Co(II), Pt(II), and Pd(II). researchgate.netajol.info In these complexes, coordination often occurs through the cyclic nitrogen and the exocyclic carbonyl oxygen, forming stable chelate structures. researchgate.netajol.info The resulting complexes can have various geometries, such as octahedral or tetrahedral, depending on the metal ion and other coordinated ligands. sysrevpharm.orgchemmethod.comnih.gov

Examples of Metal Complexes with Creatine/Creatinine and Characterization Methods
Metal IonLigandComplex Stoichiometry (Metal:Ligand)Characterization TechniquesReference
Zn(II), Cd(II), Hg(II)Creatinine1:2 (e.g., [M(creat)₂Cl₂])FTIR, Raman, NMR, Elemental Analysis ajol.infohacettepe.edu.tr
Co(II)Creatinine1:2 (e.g., [Co(creat)₂Cl₂])Infrared Spectroscopy researchgate.net
Cu(II), Zn(II), Mn(II)Guanidinoacetic Acid1:1, 1:2, 1:3Potentiometric Titration scielo.br
Mg, Ca, Fe, CrCreatineNot specifiedPatent Literature (Chelate Formation) google.com

Biological Systems: Interactions and Mechanistic Insights Excluding Clinical Applications

Enzyme Binding and Modulation (In Vitro and Cellular Models)

Direct experimental studies detailing the binding and modulation of enzymes by 2-{[Bis(methylamino)methylidene]amino}acetic acid are not extensively documented. However, by examining related guanidino compounds, we can infer potential interactions.

Guanidino compounds are centrally involved in metabolic pathways regulated by amidinotransferases. For instance, L-arginine:glycine (B1666218) amidinotransferase (AGAT) is the enzyme responsible for the synthesis of guanidinoacetic acid (GAA), the immediate precursor to creatine (B1669601). It is plausible that N,N'-dimethylguanidinoacetic acid could act as a modulator of such enzymes. It might compete with the natural substrates (like glycine or L-arginine) or the product (GAA), potentially inhibiting or altering the enzyme's catalytic activity.

The metabolism of structurally similar compounds, such as NG,N'G-dimethylarginine, involves pathways that form corresponding α-ketoacid analogs and oxidatively decarboxylated products. nih.gov This suggests that this compound could potentially be recognized and processed by enzymes in similar metabolic pathways, although specific enzymatic affinities and turnover rates remain to be determined experimentally.

In the case of this compound, the presence of two methyl groups on the guanidino moiety would significantly alter its steric and electronic profile compared to GAA or arginine. These methyl groups could influence:

Steric Hindrance: The bulkiness might prevent optimal fitting into an active site designed for a non-methylated guanidino group.

Hydrogen Bonding: The methyl groups replace hydrogens on the terminal nitrogens, reducing the number of potential hydrogen bond donors. This could weaken the interaction with the enzyme's active site.

Hydrophobicity: The methyl groups increase the local hydrophobicity, which could favor interactions with nonpolar pockets within the enzyme, potentially leading to binding at allosteric sites rather than the catalytic site.

Structural studies on related enzymes show that specificity is achieved through a precise arrangement of amino acid residues that form a complementary pocket for the substrate. nih.govnih.govresearchgate.net For example, in α-glucosidases, specific residues in loops near the active site are crucial for recognizing the length of the substrate. nih.gov A similar principle would apply to amidinotransferases and other guanidino-metabolizing enzymes when interacting with this compound.

Cellular Transport and Permeability Studies (Ex Vivo and In Vitro)

Direct studies on the cellular transport of this compound are scarce. However, research on analogous guanidino compounds provides a framework for understanding its potential membrane permeation mechanisms.

The transport of small, charged molecules like guanidino compounds across biological membranes is generally mediated by transporter proteins rather than simple passive diffusion. youtube.com The guanidinium (B1211019) group's positive charge and hydrophilicity hinder its ability to freely cross the lipid bilayer. nih.gov

Studies on various guanidino derivatives show that they interact with and can disrupt model lipid membranes. nih.govjohnlab.de The planar guanidino group can insert itself into the membrane, and this interaction is often the initial step before transport into the cell. johnlab.demdpi.com However, for efficient intracellular accumulation, active transport mechanisms are typically required. nih.gov These processes utilize cellular energy to move substrates against their concentration gradient.

The transport of creatine and its precursor GAA is known to be mediated by specific solute carriers. nih.gov The creatine transporter (CRT), encoded by the SLC6A8 gene, is a key player. This transporter is sodium- and chloride-dependent. nih.gov It is conceivable that this compound might also be a substrate for CRT or other related transporters, although its affinity is likely to be different from that of creatine or GAA due to the N-methylation.

Additionally, other transporters for cationic amino acids or related molecules could be involved. nih.govnih.gov For example, taurine (B1682933) transporter (TauT) has been shown to play a role in the efflux of GAA from the cerebrospinal fluid. nih.gov The affinity (Km) of various transporters for GAA and creatine has been characterized in different models, highlighting the specificity of these systems.

CompoundTransporterModel SystemKm Value (μM)Reference
Creatine (CT)CRTRat29 - 46 nih.gov
Guanidinoacetic Acid (GAA)CRTBlood-Brain BarrierInhibited by CT nih.gov
Guanidinoacetic Acid (GAA)Uptake SystemTR-CSFB cells926 nih.gov

This table presents Michaelis-Menten constant (Km) values for the transport of creatine and guanidinoacetic acid in different experimental models. A lower Km value indicates a higher affinity of the transporter for the substrate.

Role in Biochemical Pathways (Non-Human Specific and Mechanistic)

While a definitive role for this compound in specific biochemical pathways has not been elucidated, its structural similarity to key metabolic intermediates suggests several potential points of interaction.

The metabolism of NG,N'G-dimethyl-L-arginine in rats leads to the formation of Nα-acetyl conjugates, α-keto-delta-(N,N'-dimethylguanidino)valeric acid, and gamma-(N,N'-dimethylguanidino)butyric acid. nih.gov This demonstrates that the N,N'-dimethylguanidino group can be retained during metabolic transformations such as transamination and oxidative decarboxylation. It is plausible that this compound could undergo similar enzymatic conversions, potentially yielding novel metabolites.

Furthermore, studies on guanidinoacetic acid in in vitro rumen fermentation models have shown that it can influence the microbial ecosystem and metabolic output. frontiersin.orgnih.gov Specifically, GAA supplementation was found to increase microbial protein synthesis and alter the production of volatile fatty acids. nih.gov This indicates that guanidino compounds can be utilized or can modulate the metabolic activities of microorganisms. This compound could potentially exert similar effects, although its specific impact on microbial flora and their metabolic pathways would require direct investigation. The broader family of N-acyl amino acids, to which this compound is related, consists of a wide array of signaling molecules with diverse biological roles, though these are typically derivatives of long-chain fatty acids. mdpi.comnih.gov

Participation in Creatine/Guanidinoacetate Pathways in Model Organisms

The biosynthesis of this compound (creatine) is a well-conserved, two-step enzymatic process in vertebrates, which has been extensively studied in model organisms such as rats and mice. researchgate.netnih.govnih.gov The pathway begins with the synthesis of the immediate precursor, guanidinoacetate (GAA). researchgate.net This reaction is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT), which transfers an amidino group from L-arginine to glycine, producing GAA and ornithine. nih.govnih.gov In rats, high levels of AGAT activity are predominantly found in the kidney. nih.gov

In the second and final step, GAA is methylated to form creatine. researchgate.net This reaction is catalyzed by guanidinoacetate N-methyltransferase (GAMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.gov The liver is the primary site of GAMT activity in rats. nih.gov Once synthesized, creatine is released into the bloodstream and taken up by tissues with high and fluctuating energy demands, such as skeletal muscle and brain, via a specific creatine transporter (CRT or SLC6A8). nih.govnih.gov Studies in C2C12 myoblast cell lines, a well-established in vitro model for muscle differentiation, have shown that these cells can take up exogenous GAA and convert it to creatine, indicating the presence of functional GAMT activity. nih.gov The entire creatine pool is replenished either through this endogenous synthesis or by dietary intake, compensating for the daily non-enzymatic degradation of creatine to creatinine (B1669602), which occurs at a rate of about 1.7%. nih.govnih.gov

Table 1: Key Enzymes in the Creatine Biosynthesis Pathway in Model Organisms
EnzymeAbbreviationReaction CatalyzedPrimary Location (in Rat Model)Reference
L-arginine:glycine amidinotransferaseAGATL-arginine + glycine → Guanidinoacetate + L-ornithineKidney nih.gov
Guanidinoacetate N-methyltransferaseGAMTGuanidinoacetate + S-adenosyl-L-methionine → Creatine + S-adenosyl-L-homocysteineLiver nih.gov

Effects on Energy Metabolism at the Cellular Level

At the cellular level, the primary role of creatine is to serve as a temporal and spatial energy buffer through the phosphocreatine (B42189) (PCr)/creatine kinase (CK) system. nih.govnih.govdrugbank.com In tissues with high energy requirements, creatine is reversibly phosphorylated by creatine kinase using adenosine (B11128) triphosphate (ATP) to form phosphocreatine. nih.govdrugbank.com This PCr pool acts as a readily available reservoir of high-energy phosphate (B84403) bonds. nih.gov When cellular ATP is consumed and levels of adenosine diphosphate (B83284) (ADP) rise during periods of high metabolic activity, the creatine kinase reaction is rapidly reversed to regenerate ATP from PCr and ADP, ensuring a stable energy supply. nih.govdrugbank.comhealthline.com

This system is crucial for maintaining ATP homeostasis. creatineinfo.orgmdpi.com Beyond simple energy storage, the PCr/CK system also functions as an energy shuttle, transporting high-energy phosphates from the mitochondria, where ATP is produced via oxidative phosphorylation, to cytosolic sites of energy utilization. nih.gov Research in rat models has shown that creatine supplementation can enhance mitochondrial biogenesis in soleus and cardiac muscles, indicated by increased expression of key regulatory factors such as PGC-1α, NRF-1, and TFAM. spandidos-publications.com In vitro studies using C2C12 myogenic cells under oxidative stress have demonstrated that creatine can protect mitochondria from structural and functional damage, preserving their capacity for myogenesis. nih.gov This protective effect is linked to the maintenance of cellular energy charge and a reduction in oxidative damage. nih.gov

Molecular Recognition and Receptor Interactions (In Vitro)

Ligand-Binding Affinities for Specific Receptors

The primary molecular interaction for creatine uptake into cells is with a specific, high-affinity transporter rather than a classical signaling receptor. This transporter is known as the creatine transporter (CRT), or SLC6A8, a member of the solute carrier 6 family of Na+- and Cl--dependent transporters. nih.govcreatineinfo.orgnih.gov In vitro studies and computational models have been employed to understand the binding and transport mechanism. creatineinfo.orgresearchgate.net The transporter facilitates the uptake of creatine against a significant concentration gradient. nih.gov

The binding of creatine to SLC6A8 is a cooperative process that depends on the simultaneous binding of two sodium ions (Na+) and one chloride ion (Cl-). nih.gov This ion-coupled mechanism provides the electrochemical driving force for creatine transport. nih.gov Due to the lack of a three-dimensional crystal structure for SLC6A8, homology models based on templates like the human serotonin (B10506) transporter (hSERT) have been used to investigate the binding site. creatineinfo.orgresearchgate.netnih.gov These models suggest that optimal complementarity between the shape of the binding pocket and the size of the ligand is crucial for transport specificity. creatineinfo.orgresearchgate.net Studies using rat CRT-overexpressing HEK293 cells have allowed for the quantification of the transporter's intrinsic activity. jst.go.jp

Table 2: Intrinsic Transport Activity of Rat Creatine Transporter (SLC6A8)
ParameterValueMethodologyReference
Intrinsic Transport Rate0.237 µL/(min·fmol CRT)Calculated from initial uptake rate and absolute CRT protein level in CRT/HEK293 cells. jst.go.jp
Estimated Transport Activity per Molecule~1190 creatine molecules/(min·CRT molecule)Calculated based on the intrinsic transport rate at an extracellular creatine concentration of 5 µM. jst.go.jp

Allosteric Modulation or Agonist/Antagonist Properties in Receptor Assays

Creatine does not function as a typical agonist or antagonist for cell-surface signaling receptors. sketchy.com Its biological actions are mediated primarily through its role as a substrate for creatine kinase and its transport via SLC6A8. nih.gov However, the mechanism of the SLC6A8 transporter does involve a form of allosteric regulation through cooperative binding. nih.gov The binding affinity of the transporter for creatine is significantly influenced by the binding of its co-substrate ions, Na+ and Cl-. nih.gov

In vitro electrophysiological recordings show that the affinity of creatine for the transporter is high in the outward-facing conformation (when exposed to the extracellular environment with high ion concentrations) but drops by approximately 500-fold in the inward-facing state (exposed to the cytosol). nih.gov This dramatic change in affinity, driven by the dissociation of ions, is essential for the efficient release of creatine inside the cell and allows the transporter to cycle effectively, even against a high intracellular creatine concentration. nih.gov This cooperative binding mechanism, where the binding of ions allosterically modulates the substrate-binding affinity, ensures the transporter's high concentrative power. nih.gov While creatine itself is not an allosteric modulator in the classical sense, its transport is subject to allosteric control by ions. sketchy.comyoutube.com Separately, in vitro kinetic studies of muscle creatine kinase have shown that the enzyme itself exhibits complex, non-Michaelis-Menten kinetics, suggesting it is a regulated allosteric enzyme, with its activity modulated by effectors like ADP and phosphoenolpyruvate. nih.gov

Biosynthesis and Biotransformation in Biological Systems (Excluding Human Metabolism)

Enzymatic Pathways Leading to the Compound's Formation in Microorganisms/Plants

The natural biosynthesis of creatine is primarily associated with vertebrates. frontiersin.org Reports of its presence in plants have been questioned, with recent exhaustive NMR investigations suggesting that signals previously attributed to creatine in plant extracts were likely misassigned to 4-hydroxy-N-methyl proline. frontiersin.org

However, advancements in synthetic biology have enabled the production of creatine in both plants and microorganisms through genetic engineering. researchgate.netacs.orgsciencedaily.com In a proof-of-concept study, researchers successfully engineered the creatine synthesis pathway into Nicotiana benthamiana, a model plant organism. acs.orgsciencedaily.com This was achieved by introducing the two mammalian genes responsible for creatine synthesis (AGAT and GAMT), resulting in the production of the compound within the plant tissue. acs.orgsciencedaily.com

Similarly, microorganisms have been engineered for creatine biosynthesis. The bacterium Corynebacterium glutamicum, which is considered safe for food production, was used as a whole-cell biocatalyst to produce creatine from its precursor, guanidinoacetic acid. researchgate.net This was accomplished by expressing a highly active GAMT gene from the mouse species Mus caroli in C. glutamicum. researchgate.net Other research has focused on creatine metabolism in bacteria like Pseudomonas putida, which can utilize creatine as a nitrogen source through the action of enzymes such as creatinase, which breaks creatine down into sarcosine (B1681465) and urea (B33335). nih.gov These studies demonstrate the potential for enzymatic formation of creatine in microbial systems, primarily through heterologous gene expression.

Table 3: Engineered Enzymatic Formation of Creatine in Non-Animal Systems
OrganismEnzymes/Genes IntroducedProcessOutcomeReference
Nicotiana benthamiana (Plant)AGAT and GAMT (mammalian origin)Engineered synthetic module for de novo synthesis.Production of 2.3 µg of creatine per gram of plant material. acs.orgsciencedaily.com
Corynebacterium glutamicum (Bacterium)GAMT from Mus caroliWhole-cell biocatalysis converting GAA to creatine.Achieved a creatine titer of 5.42 g/L after optimization. researchgate.net

Metabolic Fate and Degradation Pathways in Model Organisms

The metabolic fate of this compound, commonly known as creatine, in model organisms is predominantly characterized by its conversion to creatinine through an irreversible, non-enzymatic reaction. mdpi.com This process, along with minor contributions from microbial degradation in the gastrointestinal tract, constitutes the primary degradation pathways for this vital compound.

The principal route of creatine degradation is its spontaneous cyclization to form creatinine. mdpi.comnih.gov This is not an enzymatic process but rather a continuous molecular conversion that occurs primarily within skeletal muscle, the tissue with the largest reservoir of creatine. mdpi.comnih.gov The rate of this conversion is relatively constant, with approximately 1-2% of the total creatine pool being converted to creatinine daily. vitroscient.comvitroscient.com This rate is influenced by factors such as pH and temperature. mdpi.comnih.govresearchgate.net

Once formed, creatinine is not utilized by the body and diffuses out of the muscle cells into the bloodstream. publicationslist.org It is then transported to the kidneys, where it is filtered from the blood and excreted in the urine. publicationslist.org Isotopic labeling studies in rats have confirmed that urinary creatinine is almost exclusively derived from the body's creatine pool and that the conversion is biologically irreversible. mdpi.com

The concentration of creatine varies significantly between different tissues in model organisms. Tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain, maintain high concentrations of creatine. In contrast, organs like the liver and kidneys have considerably lower baseline levels. nih.govresearchgate.net

Tissue Creatine Concentrations in Model Organisms (Presupplementation)
Model OrganismTissueTotal Creatine Concentration (μmol/g wet weight)
Guinea PigHeart12.9 ± 0.10
Guinea PigBrain10.1 ± 0.45
Guinea PigLiver7.5 ± 0.47
Guinea PigKidney5.0 ± 0.60
Rat/MouseSkeletal Muscle10-22
Rat/MouseHeart10-22
Rat/MouseBrain10-22
Rat/MouseLiver5-8
Rat/MouseKidney5-8
Mouse (EDL Muscle)Skeletal Muscle133 ± 38 (mmol/kg dry weight)

A secondary, and less characterized, degradation pathway involves the gut microbiota. nih.gov Intestinal microorganisms have the capacity to metabolize both creatine and creatinine. publicationslist.orgnih.gov In some bacterial species, such as those from the genera Pseudomonas, enzymatic degradation can occur. publicationslist.orgnih.gov This can involve the conversion of creatinine back to creatine by creatininase, which is then further metabolized by creatinase into urea and sarcosine. publicationslist.org Another microbial metabolic route can lead to the formation of 1-methylhydantoin. nih.gov Studies in animal models have shown that creatine supplementation can alter the composition of the gut microbiota, leading to an increase in the abundance of Bacteroides and Firmicutes species, while decreasing the prevalence of Proteobacteria and Shewanella. researchgate.netresearchgate.net

Summary of Creatine Degradation Pathways in Model Organisms
PathwayDescriptionKey MetabolitesModel Organism Evidence
Non-Enzymatic ConversionSpontaneous cyclization of creatine, primarily in skeletal muscle. This is the major degradation pathway.CreatinineRat, Mouse, Guinea Pig
Microbial Degradation (Gut)Metabolism of creatine and creatinine by intestinal bacteria.Urea, Sarcosine, 1-MethylhydantoinMouse, Rat

The daily turnover of creatine necessitates its continuous replenishment, either through endogenous synthesis or dietary intake, to maintain stable tissue concentrations. nih.gov The metabolic fate of this compound is therefore intrinsically linked to muscle mass and renal function, with its primary degradation product, creatinine, serving as a widely used biomarker.

Applications in Materials Science and Supramolecular Chemistry

Use as a Building Block for Polymeric Materials

The bifunctional nature of 2-{[Bis(methylamino)methylidene]amino}acetic acid allows it to be incorporated into macromolecular structures, imparting unique properties derived from the guanidinium (B1211019) cation. Polymers functionalized with guanidinium groups have been explored for a range of applications, leveraging the group's strong electrostatic interactions and hydrogen-bonding capabilities.

In the field of bio-inspired materials, the guanidinium side chain of the amino acid arginine is crucial for many biological recognition processes. The N,N'-dimethylguanidinium group of this compound serves as a mimic of this arginine functionality. Incorporating such moieties into peptide backbones is a key strategy in the development of peptidomimetics—compounds designed to imitate peptides but with enhanced stability, bioavailability, or modified activity.

The N-alkylation of the guanidinium group, as seen in this compound, can influence the conformational properties of the resulting peptidomimetic. N-alkylation in peptides is a known strategy to increase enzymatic stability and control backbone conformation by influencing the propensity for cis/trans amide bond isomers. nih.gov Systematic N-alkylation is considered a powerful method for improving the biological activity of peptide-based molecules. nih.gov While direct studies on this compound in peptidomimetics are not extensively documented, the principles of using arginine mimics are well-established. These mimics are incorporated to enhance binding to biological targets that recognize the guanidinium group, such as cell surfaces or specific protein receptors. The synthesis of polymers mimicking amphiphilic antimicrobial peptides has demonstrated that converting amine side chains to guanidines results in a class of materials with high potency and low toxicity. magtech.com.cn

Stimuli-responsive, or "smart," polymers are macromolecules that undergo significant changes in their physical or chemical properties in response to small external triggers. researchgate.netrsc.org The guanidinium group is strongly basic, with a high pKa, meaning it remains protonated and positively charged over a wide pH range. This property can be harnessed to create pH-responsive materials. However, the charge state can be influenced by the local environment, making guanidinium-containing polymers sensitive to changes in both pH and ionic strength. researchgate.netcas.cz

Polymers incorporating amino acid derivatives, including those with guanidinium groups, have been a focus for creating novel stimuli-responsive materials for biomedical and biotechnological applications. rsc.org For instance, hydrogels synthesized from monomers containing guanidinium groups can exhibit swelling or shrinking behavior based on the pH and ionic composition of the surrounding medium. This responsiveness is critical for applications like controlled drug delivery, where a change in the physiological environment (e.g., moving from the stomach to the intestine) could trigger the release of an encapsulated therapeutic agent. mdpi.com

Self-Assembly and Supramolecular Architectures

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. The guanidinium cation is an outstanding motif for this purpose due to its planar, rigid structure and its capacity to act as a multidentate hydrogen-bond donor, forming robust and highly directional interactions.

The N,N'-dimethylguanidinium group in this compound can form multiple hydrogen bonds with suitable acceptors, such as the carboxylate group of a neighboring molecule. This donor-acceptor pairing is a powerful tool for directing the self-assembly of molecules into well-defined, higher-order structures like tapes, sheets, or three-dimensional networks. harvard.edu The planarity of the guanidinium ion and the defined orientation of its N-H bonds allow for predictable packing geometries. pradeepresearch.org

Research on related molecules has demonstrated that the dimerization of carboxylic acids and the strong interactions of guanidinium cations with carboxylates or other oxoanions can be exploited to build complex architectures. researchgate.net This directed assembly is fundamental to crystal engineering and the creation of novel materials with tailored nanoscale organization. The interplay of hydrogen bonding and electrostatic interactions governs the formation of these stable, ordered assemblies. upenn.eduresearchgate.net

The strong, directional interactions provided by the guanidinium group, combined with the coordinating ability of the carboxylate, make this compound a promising candidate for constructing advanced supramolecular materials.

Gels: Low-molecular-weight gelators often rely on directional non-covalent forces like hydrogen bonding to form fibrous networks that immobilize a solvent. The robust hydrogen-bonding ability of the guanidinium-carboxylate pairing could facilitate the formation of such self-assembled fibrillar networks, leading to the gelation of liquids.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylate end of this compound can coordinate with metal centers, while the guanidinium group can be integrated into the framework's pores to impart functionality. Ionic COFs containing guanidinium groups have been synthesized and shown to be highly effective adsorbents for environmental pollutants. nih.govresearchgate.netnih.gov These materials combine the permanent porosity of frameworks with the strong, selective binding properties of the guanidinium cation. nih.gov Research has shown that guanidinium-based COFs are chemically stable and can capture substances like iodine vapor even at high temperatures. acs.org

Development of Functional Materials: Sensors and Adsorbents

The positively charged guanidinium group has a strong affinity for negatively charged species, particularly oxoanions like carboxylates, phosphates, and sulfates. This inherent binding capability makes it an excellent functional group for the development of sensors and adsorbent materials designed to detect or remove specific target anions.

Materials functionalized with guanidinium groups have been successfully used to create sensors for bacteria, where the positive charge of the guanidinium interacts with the negatively charged bacterial cell wall. nih.gov This interaction can be transduced into a measurable signal, for example, through changes in the triboelectric properties of the material. nih.gov

As adsorbents, guanidinium-based materials excel at capturing pollutants from water. Porous organic polymers and COFs incorporating guanidinium have demonstrated high capacity and selectivity for a range of contaminants. acs.org For instance, a guanidinium-based ionic COF was shown to rapidly and selectively remove toxic hexavalent chromium oxoanions from water, reducing concentrations to levels far below the maximum contaminant level set by the U.S. Environmental Protection Agency. nih.gov Similarly, guanidinium-functionalized materials have been developed for CO2 capture and the removal of heavy metal ions. researchgate.netacs.org

The table below summarizes the performance of various guanidinium-based adsorbent materials, illustrating the potential of this functional group in environmental remediation applications.

Adsorbent Material TypeTarget ContaminantAdsorption CapacityKey Findings
Guanidinium-based Ionic COFChromium(VI)90–200 mg/gRapid uptake, reduces 1 ppm Cr(VI) to 10 ppb within minutes. nih.gov
Guanidinium-based Porous PolymerIodine (vapor)3.28 g/gHigh capacity for iodine capture from vapor and aqueous phases. acs.org
Guanidinium-based Porous PolymerMethyl Orange (dye)1004 mg/gEfficient and reusable for removal of various organic dyes. acs.org
Guanidine-functionalized Fe3O4Copper(II)19.7 mg/gEffective for preconcentration of heavy metal ions from water. researchgate.net
Guanidine-functionalized PIM-1Carbon Dioxide (CO2)1.4 mmol/g (at 40 mbar)High capacity that is strongly dependent on moisture. acs.org

Design of Chemo-sensors for Anions or Metal Ions

There is currently no available research detailing the design or application of "this compound" as a chemo-sensor for the detection of anions or metal ions.

Adsorption Properties for Environmental Remediation or Separation

No studies have been found that investigate the adsorption properties of "this compound" for environmental remediation or for use in separation processes.

Catalytic and Organocatalytic Applications

Role as a Ligand in Metal-Catalyzed Reactions

Enantioselective Metal Catalysis Mediated by Guanidine (B92328) Ligands

Further research in these specific areas would be required to generate the data necessary to populate such an article.

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning for Molecular Design

In the context of 2-{[Bis(methylamino)methylidene]amino}acetic acid and its analogs, AI and ML can be employed to:

Design Novel Analogs: Generate new molecular structures with potentially enhanced biological efficacy or unique material characteristics. eudoxialifesciences.com

Predict Properties: Forecast key parameters such as binding affinity to biological targets, stability, and solubility.

Optimize Synthesis: Predict optimal reaction conditions to improve yield and reduce byproducts.

The integration of these computational approaches promises to move beyond traditional, often serendipitous, discovery methods towards a more rational and targeted design of substituted guanidinoacetic acids for a variety of applications. eudoxialifesciences.com

Table 1: Applications of AI/ML in Substituted Guanidinoacetic Acid Research
AI/ML ApplicationDescriptionPotential Impact on this compound Research
Generative Molecular DesignAlgorithms create novel molecular structures based on a set of desired properties. gatech.eduyoutube.comDiscovery of new analogs with tailored biological activities or material properties.
Quantitative Structure-Activity Relationship (QSAR)Models correlate chemical structure with biological activity to predict the efficacy of new compounds. mdpi.comRapid screening of virtual libraries to identify promising candidates for further study.
Predictive Modeling for Physicochemical PropertiesML models predict properties like solubility, stability, and toxicity. rsc.orgEarly-stage identification of molecules with favorable drug-like or material-like properties.
Synthesis PlanningAI tools propose synthetic routes for novel compounds. youtube.comFacilitation of the chemical synthesis of newly designed analogs.

Exploration of Novel Sustainable Synthetic Pathways

The chemical industry is increasingly focusing on "green chemistry" to develop more environmentally friendly and sustainable manufacturing processes. uoregon.eduuoregon.edu The synthesis of creatine (B1669601) and its analogs, traditionally relying on reagents like cyanamide (B42294) and concentrated ammonium (B1175870) hydroxide (B78521), presents opportunities for greener alternatives. uoregon.eduuoregon.edu

Future research will likely focus on several key areas to enhance the sustainability of synthesizing this compound and related compounds:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and catalysts with more benign alternatives. For example, replacing concentrated ammonium hydroxide with diluted household ammonia (B1221849) can mitigate significant safety concerns. uoregon.eduuoregon.edu

Biocatalysis and Enzymatic Synthesis: Utilizing enzymes as catalysts can lead to highly specific reactions under mild conditions, reducing energy consumption and the formation of unwanted byproducts.

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and can lead to higher yields and purity compared to traditional batch processes.

A greener synthesis for creatine has been proposed that involves reducing the amount of cyanamide used, eliminating the use of sodium chloride, and replacing concentrated ammonium hydroxide with a safer alternative. uoregon.eduuoregon.edu Such principles can be extended to the synthesis of its N,N'-dimethylated analog.

Uncovering New Biological Roles and Mechanistic Understandings (Non-Clinical)

While creatine's role in energy metabolism is well-established, the biological functions of its substituted analogs like this compound are less understood. nih.govmdpi.com Future non-clinical research will aim to elucidate the precise mechanisms of action and explore new biological roles for these compounds.

Guanidino compounds are known to be present in the mammalian brain and can have neurological effects. researchgate.net The creatine analogue beta-guanidinopropionic acid, for example, has been shown to decrease intracellular creatine and phosphocreatine (B42189), leading to a shift from glycolytic to oxidative metabolism in skeletal muscle. nih.gov In brain tissue, it can enhance ATP stability during hypoxia. nih.gov

Emerging areas of investigation include:

Cellular Transport and Metabolism: Understanding how substitutions on the guanidino group affect transport into cells and subsequent metabolic fate.

Interaction with Receptors and Enzymes: Identifying specific molecular targets beyond the creatine kinase system. The guanidinium (B1211019) group's ability to form strong non-covalent interactions with anions like carboxylates and phosphates suggests a wide range of potential binding partners. sci-hub.se

Signaling Pathways: Investigating how these molecules might modulate cellular signaling pathways involved in processes other than energy homeostasis. For example, creatine itself influences insulin-like growth factor-1 and myogenic regulatory factors. mdpi.com

Neuroprotective Effects: Given the role of creatine in brain energy metabolism, exploring the potential of its analogs in models of neurological stress or disease is a promising avenue. nih.gov

These non-clinical studies are crucial for building a fundamental understanding of how structural modifications to the guanidinoacetic acid scaffold translate into specific biological activities.

Advanced Material Development and Smart Applications

The unique chemical properties of the guanidinium group make it a valuable component in the field of materials science. researchgate.netresearchgate.net Its ability to form strong hydrogen bonds and engage in electrostatic interactions allows for the creation of self-assembling systems and functional materials. sci-hub.senih.gov

Future research into this compound and related compounds could lead to the development of:

Supramolecular Assemblies: The guanidinium headgroup can be incorporated into amphiphilic molecules to create self-assembling nanostructures like nanofibers and nanoribbons. mit.edu These structures have potential applications in areas ranging from drug delivery to 3D printing. mit.edu

Smart Materials: Guanidinium-based materials can be designed to respond to specific stimuli, such as changes in pH or the presence of certain anions. This could lead to the development of sensors or controlled-release systems. sci-hub.se

Organic Frameworks and Catalysts: Guanidinium-based ionic porous organic polymers have been shown to be effective adsorbents for various substances and can serve as precursors for catalysts. acs.org

Ion Conductors: Self-assembled organic nanosheets of guanidinium derivatives have demonstrated efficient single sodium-ion conduction, highlighting their potential for use in solid-state electrolytes for batteries. nih.gov

The incorporation of the N,N'-dimethylguanidinoacetic acid moiety into polymers or other molecular scaffolds could impart unique properties useful for creating novel advanced materials. acs.org

Table 2: Potential Material Applications of Guanidinium-Based Compounds
Application AreaUnderlying PrincipleExample
Supramolecular ChemistrySelf-assembly driven by hydrogen bonding and electrostatic interactions. mit.eduFunctionalized nanofibers for tissue engineering. mit.edu
SensorsBinding of the guanidinium group to specific anions can trigger a detectable signal (e.g., fluorescence). sci-hub.seSensors for detecting phosphates or carboxylates in biological or environmental samples.
CatalysisGuanidinium-based frameworks can host catalytic metal centers. acs.orgPorous carbon materials derived from guanidinium polymers for chemical synthesis. acs.org
Energy StorageOrdered structures can create channels for efficient ion transport. nih.govSolid-state electrolytes for safer and more efficient batteries. nih.gov

Challenges and Opportunities in the Field of Substituted Guanidinoacetic Acid Chemistry

Despite the promising future, the field of substituted guanidinoacetic acid chemistry faces several challenges that also represent significant opportunities for innovation.

Challenges:

Synthetic Complexity: The synthesis of specifically substituted guanidines can be challenging, often requiring multi-step procedures and the use of protecting groups, which can be inefficient. nih.gov

Characterization: The highly polar and flexible nature of some guanidino compounds can complicate purification and structural analysis.

Understanding Structure-Activity Relationships: Systematically correlating subtle changes in molecular structure with significant shifts in biological activity or material properties requires extensive and coordinated research efforts.

Translational Gap: Moving from promising non-clinical findings or novel material properties to real-world applications is a long and complex process.

Opportunities:

Development of Novel Synthetic Methodologies: There is a clear need for more efficient, scalable, and sustainable methods for the synthesis of diverse guanidinoacetic acid derivatives.

High-Throughput Screening: Combining advanced synthesis techniques with automated screening platforms could rapidly expand the library of studied compounds and accelerate the discovery of new functions.

Interdisciplinary Collaboration: The diverse potential applications of these compounds, from medicine to materials science, call for increased collaboration between chemists, biologists, materials scientists, and computational experts. researchgate.netresearchgate.net

Exploring New Chemical Space: The vast majority of possible substituted guanidinoacetic acids remain unexplored. Systematic exploration of this chemical space holds immense potential for discovering molecules with unprecedented properties and functions. sci-hub.se

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[Bis(methylamino)methylidene]amino}acetic acid, and how can reaction intermediates be characterized?

  • Methodology : The synthesis typically involves multi-step reactions starting with methylamine derivatives and glyoxylic acid. Key steps include Schiff base formation and subsequent stabilization via intramolecular cyclization. Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are purified via column chromatography with silica gel . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to validate bond formation and functional group integrity .

Q. Which analytical techniques are most effective for confirming the purity and structural identity of this compound?

  • Methodology :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for assessing purity (>95%).
  • Structural Confirmation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., methylamino groups). Infrared (IR) spectroscopy identifies characteristic C=N and carboxylic acid stretches (~1650 cm⁻¹ and ~1700 cm⁻¹, respectively) .

Q. How can researchers optimize solvent systems for crystallization to enhance yield and stability?

  • Methodology : Screen solvents (e.g., ethanol/water, acetonitrile) using fractional crystallization. Polar aprotic solvents like dimethylformamide (DMF) may improve solubility during synthesis, while slow evaporation in mixed solvents enhances crystal lattice formation. Monitor crystal stability via differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways and transition states for this compound’s synthesis?

  • Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction intermediates and transition states. Quantum mechanical path sampling (QMPS) identifies low-energy pathways for Schiff base formation. Compare computed vibrational spectra with experimental IR data to validate models .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions (e.g., temperature, catalyst loading)?

  • Methodology : Apply factorial design (e.g., Box-Behnken or central composite design) to systematically vary parameters (temperature: 25–80°C, catalyst: 0.5–5 mol%). Response surface methodology (RSM) models yield as a function of variables, reducing required experiments by 40–60% while maximizing efficiency .

Q. How can researchers resolve discrepancies in chelation efficiency data when coordinating this compound with metal ions (e.g., gadolinium)?

  • Methodology :

  • Validation : Cross-check chelation efficiency using inductively coupled plasma mass spectrometry (ICP-MS) and isothermal titration calorimetry (ITC) to quantify binding constants.
  • Data Reconciliation : If discrepancies arise (e.g., between computational predictions and experimental Kd values), re-examine solvent effects or protonation states of nitrogen donors using pH-dependent UV-vis titration .

Q. What strategies mitigate decomposition during long-term storage under varying humidity and temperature conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Lyophilization improves stability for hygroscopic batches. Pair thermogravimetric analysis (TGA) with moisture sorption isotherms to identify optimal storage conditions (e.g., desiccated at -20°C) .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data (e.g., NMR shifts vs. computational predictions)?

  • Methodology :

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (GIAO method). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects.
  • Dynamic NMR : Use variable-temperature NMR to detect rotameric equilibria in methylamino groups, which may explain peak broadening .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

  • Methodology : Apply multivariate analysis (e.g., principal component analysis, PCA) to identify critical process parameters (CPPs) affecting purity. Control charts (e.g., X-bar and R charts) monitor mean and variability across batches, with ANOVA testing significance of factors like stirring rate or cooling time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.